Levodropropizine is a non-narcotic, peripherally-acting antitussive agent [, , ]. It is the levo-isomer of Dropropizine [, , ]. Levodropropizine is classified as a non-opioid antitussive medication []. It is used in scientific research to investigate cough mechanisms and develop new cough treatments [, , ].
Levodropropizine can be synthesized via a two-step, one-pot method using concentrated solar radiation (CSR) as a clean energy source []. The synthesis involves reacting N-phenylpiperazine with R-(-)-3-chloro-1,2-propanediol in the presence of sodium hydroxide as a catalyst []. This method offers a green chemistry approach with reduced reaction time and energy consumption compared to conventional heating methods [].
Levodropropizine primarily exerts its antitussive effects peripherally by inhibiting the activation of vagal C-fibers []. It reduces the release of sensory neuropeptides in the peripheral airways, thereby suppressing the cough reflex [, ]. Studies suggest that Levodropropizine does not significantly affect the central nervous system, as evidenced by its lack of impact on respiratory responses to CO2 [, , ].
Levodropropizine's physical and chemical properties have been studied using techniques such as DSC, DTA, FTIR, NMR, Polarimetry, chiral HPLC, and LC-MS []. These techniques help to characterize the compound's thermal behavior, functional groups, structure, optical activity, purity, and other relevant properties.
a) Cough Research: Levodropropizine is used in preclinical and clinical research to investigate the mechanisms of cough and to evaluate the efficacy of novel antitussive therapies [, , , ]. Studies have examined its effects on cough frequency, intensity, and nocturnal awakenings [, ].
b) Respiratory Physiology: Levodropropizine is employed in studies examining the effects of antitussives on respiratory function [, ]. Researchers have investigated its impact on spirometric parameters, airway clearance mechanisms, and the rheological properties of mucus [].
c) Drug Development: Researchers have explored the development of various formulations of Levodropropizine to improve its solubility, dissolution rate, and bioavailability []. These formulations include controlled-release tablets, buccal tablets, dispersible tablets, and orally disintegrating tablets [, , , , ].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: